(R)-Glycidyl phenyl ether

Catalog No.
S754678
CAS No.
71031-02-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Glycidyl phenyl ether

CAS Number

71031-02-2

Product Name

(R)-Glycidyl phenyl ether

IUPAC Name

(2R)-2-(phenoxymethyl)oxirane

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

FQYUMYWMJTYZTK-VIFPVBQESA-N

SMILES

C1C(O1)COC2=CC=CC=C2

Canonical SMILES

C1C(O1)COC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2

The exact mass of the compound (R)-Glycidyl phenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Glycidyl phenyl ether (CAS 71031-02-2) is a highly versatile, enantiopure chiral building block characterized by its reactive oxirane ring and stabilizing phenoxy group. In industrial and laboratory procurement, it serves as a critical intermediate for the asymmetric synthesis of beta-adrenergic blocking agents, chiral oxazolidinones, and advanced polymeric materials [1]. Unlike its racemic counterpart, this specific (R)-enantiomer allows chemists to bypass inefficient downstream chiral resolution, directly transferring its >99% enantiomeric excess (ee) to the final product. Its pre-assembled ether linkage and predictable regioselectivity make it a highly processable and atom-economical choice for synthesizing complex pharmaceutical scaffolds.

Substituting (R)-glycidyl phenyl ether with the cheaper racemic mixture (CAS 122-60-1) fundamentally alters the process economics of chiral synthesis. Using the racemate necessitates either upstream kinetic resolution (such as hydrolytic kinetic resolution) or downstream chiral chromatography [1]. Both methods inherently cap the theoretical yield of the desired enantiomer at 50% and introduce significant solvent, catalyst, and time costs. Furthermore, substituting with the (S)-enantiomer (CAS 71031-03-3) will yield the opposite stereocenter, which is unacceptable in pharmaceutical applications where enantiomers exhibit vastly different pharmacological profiles (eutomer vs. distomer). Procurement of the pre-resolved (R)-enantiomer is therefore essential for maximizing throughput and ensuring strict stereochemical fidelity.

Enantiomeric Excess Transfer and Effective Yield

When synthesizing chiral beta-amino alcohols, starting with (R)-glycidyl phenyl ether directly transfers its stereochemical purity to the product, achieving >99% enantiomeric excess (ee) without additional purification [1]. In contrast, utilizing racemic glycidyl phenyl ether requires hydrolytic kinetic resolution (HKR) or similar techniques, which inherently limits the maximum theoretical yield of the desired enantiomer to 50%. By procuring the pre-resolved (R)-enantiomer, chemists effectively double the throughput of the target chiral scaffold while eliminating the need for expensive chiral catalysts or resolving agents.

Evidence DimensionMaximum theoretical yield of single-enantiomer intermediate
Target Compound Data100% theoretical yield (>99% ee)
Comparator Or BaselineRacemic glycidyl phenyl ether (CAS 122-60-1)
Quantified Difference+50% absolute increase in theoretical yield of the desired enantiomer
ConditionsAsymmetric synthesis of chiral beta-amino alcohols

Eliminating the 50% yield penalty of kinetic resolution drastically reduces material waste and lowers the overall cost per gram of the final chiral active pharmaceutical ingredient (API).

Regioselectivity in Nucleophilic Ring-Opening

The structural design of (R)-glycidyl phenyl ether, featuring a bulky phenoxy group adjacent to the oxirane ring, drives highly regioselective nucleophilic attack at the less hindered terminal carbon (C3) [1]. In standard amination reactions with primary or secondary amines, this compound consistently demonstrates >95% regioselectivity for the desired 1-amino-3-phenoxy-2-propanol derivative. When compared to simpler aliphatic epoxides, which can suffer from competing attack at the C2 position leading to complex isomeric mixtures, the phenoxy-substituted epoxide ensures a much cleaner reaction profile and simplifies downstream purification.

Evidence DimensionRegioselectivity (C3 vs C2 attack)
Target Compound Data>95% regioselectivity for terminal (C3) attack
Comparator Or BaselineSimple aliphatic epoxides (e.g., propylene oxide)
Quantified DifferenceSignificant reduction in C2-attack byproducts, streamlining purification
ConditionsNucleophilic ring-opening with amines in protic solvents

High regioselectivity minimizes the formation of unwanted structural isomers, directly translating to higher isolated yields and reduced chromatographic purification costs.

Process Streamlining vs. De Novo Synthesis

Procuring pre-assembled (R)-glycidyl phenyl ether allows chemists to synthesize beta-phenoxy amino alcohols in a single, high-yielding (>90%) ring-opening step [1]. The alternative baseline approach involves a two-step synthesis starting from chiral epichlorohydrin: first, an etherification with phenol (which generates chloride waste and requires strong base), followed by the amination step. The two-step route typically suffers from lower overall yields (~70-80%) and requires handling highly toxic, volatile epichlorohydrin. Utilizing the pre-formed ether significantly improves process safety, reduces step count, and enhances overall atom economy.

Evidence DimensionSynthetic step count and overall yield to beta-phenoxy amino alcohol
Target Compound Data1 step, >90% yield
Comparator Or Baseline(R)-Epichlorohydrin + Phenol route
Quantified DifferenceElimination of 1 synthetic step and ~10-20% improvement in overall yield
ConditionsStandard laboratory or pilot-scale synthesis of aryloxypropanolamines

Reducing the synthetic step count and avoiding toxic, volatile intermediates like epichlorohydrin accelerates production timelines and lowers environmental, health, and safety (EHS) compliance costs.

Asymmetric Synthesis of Beta-Blocker APIs

The primary industrial application for (R)-glycidyl phenyl ether is as a chiral synthon in the production of specific enantiomers of beta-adrenergic blocking agents [1]. Its pre-resolved stereocenter and high regioselectivity during amine ring-opening make it the optimal starting material for ensuring the final API meets strict regulatory requirements for enantiomeric purity without late-stage resolution.

Development of Chiral Oxazolidinone Antibacterials

In the pharmaceutical development of novel oxazolidinone antibiotics, the stereochemistry of the core ring is critical for target binding to the 50S ribosomal subunit. (R)-glycidyl phenyl ether serves as a reliable, high-ee precursor that can be converted into chiral 1,2-amino alcohols, which are subsequently cyclized to form the biologically active oxazolidinone pharmacophore [2].

Synthesis of Sequence-Controlled Chiral Polyethers

For advanced materials science, particularly in the development of specialized hydrogels or solid polymer electrolytes, (R)-glycidyl phenyl ether is utilized in anionic ring-opening polymerization (AROP) [3]. The enantiopure nature of the monomer allows for the synthesis of isotactic polyethers with highly controlled thermomechanical properties, which cannot be achieved using the racemic monomer mixture.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

71031-03-3

Dates

Last modified: 08-15-2023

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